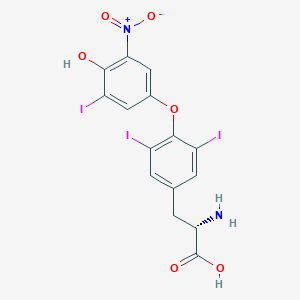
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound belonging to the class of nitrophenols. This compound is characterized by the presence of multiple iodine atoms and a nitro group attached to a phenyl ring, which is further connected to a tyrosine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of a phenolic compound. The process may include:
Iodination: Introduction of iodine atoms to the phenolic ring using reagents like iodine monochloride (ICl) or iodine in the presence of oxidizing agents.
Nitration: Introduction of a nitro group (-NO2) to the phenolic ring using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling with Tyrosine: The iodinated and nitrated phenol is then coupled with L-tyrosine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-iodo-5-nitrophenylacetic acid: Shares a similar phenolic structure with iodine and nitro groups.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: Contains similar functional groups but differs in the attached moiety.
Uniqueness
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of multiple iodine atoms and its specific coupling with L-tyrosine, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H11I3N2O6 |
|---|---|
Molekulargewicht |
695.97 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-nitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I3N2O6/c16-8-4-7(5-12(13(8)21)20(24)25)26-14-9(17)1-6(2-10(14)18)3-11(19)15(22)23/h1-2,4-5,11,21H,3,19H2,(H,22,23)/t11-/m0/s1 |
InChI-Schlüssel |
OQLZPBQQKUCBKW-NSHDSACASA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)


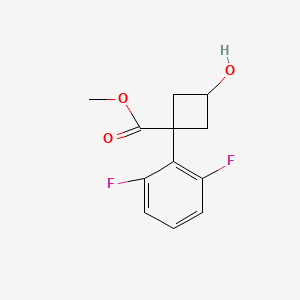
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)
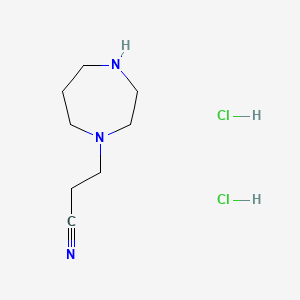
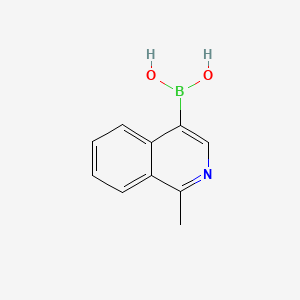

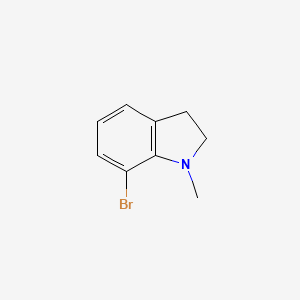
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
